molecular formula C31H55BrO2 B3068380 3,5-Bis(dodecyloxy)benzyl bromide CAS No. 429696-61-7

3,5-Bis(dodecyloxy)benzyl bromide

Cat. No.: B3068380
CAS No.: 429696-61-7
M. Wt: 539.7 g/mol
InChI Key: MQFOHQFZRSQRAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Bis(dodecyloxy)benzyl bromide is an organic compound with the molecular formula C31H55BrO2 and a molecular weight of 539.67 g/mol . It is characterized by the presence of a benzyl bromide group substituted with two dodecyloxy groups at the 3 and 5 positions of the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(dodecyloxy)benzyl bromide typically involves the bromination of a benzyl alcohol precursor. One efficient method for preparing benzylic bromides involves the use of N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) with a catalytic amount of benzoyl peroxide . The reaction proceeds via a radical mechanism, where the bromine atom is introduced at the benzylic position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(dodecyloxy)benzyl bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Potassium Permanganate (KMnO4): Used for oxidation reactions.

    Lithium Aluminum Hydride (LiAlH4): Used for reduction reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as benzyl amines, benzyl thiols, and benzyl ethers can be formed.

    Oxidation Products: Benzoic acid derivatives.

    Reduction Products: Benzyl alcohol.

Scientific Research Applications

3,5-Bis(dodecyloxy)benzyl bromide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Bis(dodecyloxy)benzyl bromide involves its reactivity at the benzylic position. The bromine atom at the benzylic position is highly reactive and can undergo nucleophilic substitution reactions. The presence of the dodecyloxy groups enhances the compound’s solubility and reactivity in organic solvents. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or reagent used in the reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Bis(dodecyloxy)benzyl bromide is unique due to the presence of long dodecyloxy chains, which impart distinct solubility and reactivity properties compared to other benzylic bromides. These properties make it particularly useful in applications requiring enhanced solubility in organic solvents and specific reactivity at the benzylic position.

Properties

IUPAC Name

1-(bromomethyl)-3,5-didodecoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H55BrO2/c1-3-5-7-9-11-13-15-17-19-21-23-33-30-25-29(28-32)26-31(27-30)34-24-22-20-18-16-14-12-10-8-6-4-2/h25-27H,3-24,28H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQFOHQFZRSQRAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC1=CC(=CC(=C1)CBr)OCCCCCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H55BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60785442
Record name 1-(Bromomethyl)-3,5-bis(dodecyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60785442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

539.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

429696-61-7
Record name 1-(Bromomethyl)-3,5-bis(dodecyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60785442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3,5-Bis(dodecyloxy)benzyl bromide
Reactant of Route 2
Reactant of Route 2
3,5-Bis(dodecyloxy)benzyl bromide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3,5-Bis(dodecyloxy)benzyl bromide
Reactant of Route 4
Reactant of Route 4
3,5-Bis(dodecyloxy)benzyl bromide
Reactant of Route 5
3,5-Bis(dodecyloxy)benzyl bromide
Reactant of Route 6
3,5-Bis(dodecyloxy)benzyl bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.